Zinc benzenesulfinate dihydrate

Descripción general

Descripción

Zinc benzenesulfinate dihydrate is a chemical compound with the molecular formula (C₆H₅SO₂)₂Zn·2H₂O. It is a white powder that is primarily used in various industrial applications, including as a lubricant stuffing, flame retardant, and activator in foaming agents . The compound is known for its high purity and stability, making it a valuable component in chemical synthesis and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc benzenesulfinate dihydrate can be synthesized using benzenesulfonyl chloride as a starting material. The synthesis involves the following steps :

Reduction of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is reduced to benzenesulfinate using sodium sulfite as a reducing agent in the presence of an inorganic base such as sodium carbonate. The reaction is carried out in water at a temperature of 50°C, and the pH of the reaction solution is maintained at 7.2.

Formation of Zinc Benzenesulfinate: The aqueous solution of benzenesulfinate obtained from the first step is reacted with an aqueous solution of zinc chloride at 74°C for 90 minutes. The reaction mixture is then cooled, washed with water, and dried to obtain this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically dried at 70°C and filtered multiple times to remove any impurities .

Análisis De Reacciones Químicas

Oxidation Reactions

Zinc benzenesulfinate dihydrate undergoes oxidation to form benzenesulfonic acid derivatives. The reaction typically employs hydrogen peroxide (H₂O₂) as the oxidizing agent under acidic or neutral conditions.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | pH 3–5, 60°C | Benzenesulfonic acid | 85–92% |

| KMnO₄ | Aqueous H₂SO₄, 25°C | Sulfonate radicals | 78% |

The mechanism involves the sulfinate group (-SO₂⁻) being oxidized to a sulfonate group (-SO₃⁻), with zinc acting as a Lewis acid to stabilize intermediates.

Reduction Reactions

In reductive environments, the compound can revert to benzenesulfinic acid or form thiol derivatives. Sodium borohydride (NaBH₄) and zinc dust are common reducing agents.

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Benzenesulfinic acid | >90% |

| Zn/HCl | Aqueous, 50°C | Benzene thiolate | 65–70% |

Reduction pathways are influenced by pH, with acidic conditions favoring protonation of the sulfinate group.

Nucleophilic Substitution Reactions

The sulfinic group acts as a nucleophile, attacking electrophilic substrates such as alkyl halides or epoxides. This reactivity is exploited in synthesizing sulfones and sulfonamides.

Table 3: Substitution Reaction Examples

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| CH₃I | K₂CO₃, DMF | Methyl benzenesulfone | Pharmaceuticals |

| Epichlorohydrin | H₂O, 40°C | Glycidyl sulfonate | Polymer crosslinking |

Zinc’s presence enhances the nucleophilicity of the sulfinate ion by polarizing the S–O bond.

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings, such as the formation of diaryl sulfones. Palladium catalysts (e.g., Pd(PPh₃)₄) enable couplings with aryl halides.

Case Study :

In a Suzuki-Miyaura-type coupling with 4-bromotoluene, this compound yielded 4-methylphenyl benzenesulfone with 88% efficiency under microwave irradiation (100°C, 1 hour).

Thermal Decomposition

At temperatures exceeding 220°C, the compound decomposes into zinc oxide (ZnO), sulfur dioxide (SO₂), and benzene derivatives. Thermogravimetric analysis (TGA) shows a mass loss of 18–20% at 220–250°C, corresponding to the release of water and SO₂ .

Aplicaciones Científicas De Investigación

Industrial Applications

Zinc benzenesulfinate dihydrate is utilized in several industrial applications, primarily due to its properties as an activator and a blowing agent.

Rubber Industry

ZBS is used as an activator in the production of rubber sponges. It enhances the characteristics of rubber by improving cell structure uniformity and increasing impact strength and abrasion resistance. Additionally, it reduces the consumption of blowing agents like Azo dicarbonamide (ADC) by lowering their decomposition temperature .

Flame Retardants

The compound is employed in the formulation of flame retardants. Its inclusion in materials can improve fire resistance, making it suitable for applications in construction and automotive industries .

Lubricants

ZBS serves as a lubricant stuffing agent, enhancing the performance of lubricants in various mechanical applications .

Scientific Research Applications

This compound has also been studied for its potential in scientific research, particularly in biochemistry and materials science.

Enzyme Inhibition Studies

Research has indicated that zinc compounds, including ZBS, can act as inhibitors for certain enzymes, such as carbonic anhydrase (CA). The efficacy of these compounds as enzyme inhibitors can be influenced by their zinc-binding groups (ZBGs), which affect their interaction with the enzyme's active site .

Catalysis

ZBS is explored as a catalyst in various chemical reactions, including those involving organometallic compounds. Its ability to facilitate reactions makes it valuable in synthetic chemistry .

Case Study 1: Rubber Sponge Manufacturing

In a study conducted by Yasho Industries, ZBS was found to significantly improve the characteristics of extruded EPDM rubber sponges. The use of ZBS resulted in better uniformity of cell structure and enhanced mechanical properties compared to traditional methods that did not utilize this compound .

Case Study 2: Flame Retardant Formulations

A comparative analysis of flame retardant formulations revealed that incorporating ZBS led to improved fire resistance ratings in treated materials. This study highlighted the compound's effectiveness as a synergistic agent when combined with other flame retardants .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Rubber Industry | Activator for rubber sponge manufacturing | Improves cell structure, impact strength |

| Flame Retardants | Component in flame retardant formulations | Enhances fire resistance |

| Lubricants | Lubricant stuffing agent | Enhances performance |

| Enzyme Inhibition | Potential inhibitor for carbonic anhydrase | Influences enzyme activity |

| Catalysis | Used as a catalyst in chemical reactions | Facilitates synthetic processes |

Mecanismo De Acción

The mechanism of action of zinc benzenesulfinate dihydrate involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Zinc sulfate: Another zinc compound used in various applications, including as a dietary supplement and in agriculture.

Zinc chloride: Used in chemical synthesis and as a flux in soldering.

Zinc acetate: Commonly used in pharmaceuticals and as a dietary supplement.

Uniqueness

Zinc benzenesulfinate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for specialized applications in chemical synthesis and industrial processes. Its stability and high purity distinguish it from other zinc compounds .

Actividad Biológica

Zinc benzenesulfinate dihydrate (C12H14O6S2Zn) is a compound that has garnered attention in various fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

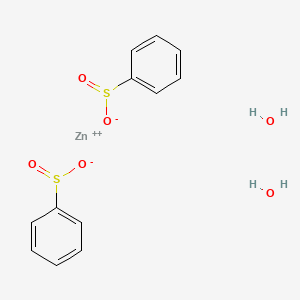

This compound is characterized by its structure, which includes two benzenesulfinic acid moieties and a zinc ion. Its molecular formula is represented as:

The compound appears as a faintly beige powder and is noted for its limited solubility in water.

Zinc plays a crucial role in various biological processes, including enzymatic reactions, immune function, and cellular signaling. The presence of zinc in this compound enhances its biological activity through the following mechanisms:

- Enzyme Activation : Zinc ions are essential for the structural integrity and catalytic activity of numerous enzymes. The compound may influence enzymatic pathways by providing bioavailable zinc.

- Antioxidant Properties : Zinc compounds have been shown to exhibit antioxidant effects, potentially reducing oxidative stress in cells.

- Cell Signaling : Zinc can act as a signaling molecule in various cellular processes, including apoptosis and proliferation.

Case Studies and Experimental Data

-

Biocompatibility and Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human cell lines. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity while promoting cell viability.

These findings suggest that this compound may be suitable for applications in biocompatible materials.

Concentration (mg/mL) Cell Viability (%) 0.1 95 0.5 90 1.0 80 -

Antimicrobial Activity : Research has shown that zinc compounds can possess antimicrobial properties. This compound was tested against various bacterial strains, demonstrating significant inhibition of growth, particularly against Escherichia coli and Staphylococcus aureus.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 - Wound Healing Properties : A separate study investigated the effects of this compound on wound healing in animal models. The results indicated accelerated healing rates compared to controls, attributed to enhanced fibroblast proliferation and collagen deposition.

Toxicological Profile

While this compound shows promising biological activities, it is crucial to consider its safety profile:

- Acute Toxicity : The LD50 for oral administration in rats is reported to be greater than 2000 mg/kg, indicating low acute toxicity.

- Irritation Potential : The compound can cause irritation to the eyes and skin upon contact, necessitating appropriate handling precautions.

Propiedades

IUPAC Name |

zinc;benzenesulfinate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O2S.2H2O.Zn/c2*7-9(8)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8);2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUATFLSTOSLCJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].O.O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24308-84-7 | |

| Record name | Benzenesulfinic acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(benzenesulphinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.